molecular formula C10H18N4O3 B6241337 rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans CAS No. 859854-74-3

rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans

Numéro de catalogue B6241337
Numéro CAS: 859854-74-3
Poids moléculaire: 242.3
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans (RtbAHP) is a synthetic compound with a variety of applications in scientific research. It is a novel compound that has been studied for its potential therapeutic effects in many areas, including cancer, cardiovascular diseases, and metabolic disorders. RtbAHP is a versatile compound with a wide range of uses in laboratory experiments.

Applications De Recherche Scientifique

RtbAHP has been studied for its potential therapeutic effects in many areas, including cancer, cardiovascular diseases, and metabolic disorders. It has also been studied for its potential use as an imaging agent, as a drug delivery vehicle, and as an enzyme inhibitor. Additionally, RtbAHP has been studied for its potential use in the development of new drugs, as well as for its potential use in the treatment of various diseases.

Mécanisme D'action

RtbAHP has been shown to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, RtbAHP has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, RtbAHP has been shown to inhibit the activity of other enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
RtbAHP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the size of tumors in animal models. Additionally, RtbAHP has been shown to reduce inflammation and oxidative stress, as well as to reduce the risk of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

RtbAHP has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and can be stored for extended periods of time. Additionally, RtbAHP is a relatively safe compound with minimal toxicity. However, RtbAHP has several limitations for use in laboratory experiments. It is a relatively expensive compound, and its effects may vary depending on the experimental conditions.

Orientations Futures

The potential future directions for RtbAHP include further research into its therapeutic effects in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. Additionally, further research into its potential as an imaging agent and a drug delivery vehicle is warranted. Additionally, further research into its potential use as an enzyme inhibitor and its potential use in the development of new drugs is also needed. Finally, further research into its biochemical and physiological effects is needed in order to better understand its potential therapeutic effects.

Méthodes De Synthèse

RtbAHP is synthesized using a three-step process. The first step involves the reaction of 4-azido-3-hydroxypiperidine-1-carboxylic acid (AHPC) with tert-butyl bromide in the presence of a base. This reaction produces the intermediate 4-azido-3-hydroxypiperidine-1-carboxylate, trans-tert-butyl ester (AHPC-t-Bu). The second step involves the reaction of AHPC-t-Bu with sodium azide in the presence of a base. This reaction produces the final product, RtbAHP.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans involves the protection of the hydroxyl group, followed by the introduction of the azido group and the tert-butyl group. The stereochemistry of the piperidine ring must be carefully controlled to obtain the desired trans isomer.", "Starting Materials": [ "3-hydroxypiperidine", "tert-butyl chloroformate", "sodium azide", "triethylamine", "dimethylformamide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Protection of the hydroxyl group with tert-butyl chloroformate in the presence of triethylamine and dimethylformamide", "Introduction of the azido group by reaction with sodium azide in the presence of triethylamine and dimethylformamide", "Reduction of the azido group to the amine using hydrogen gas and palladium on carbon catalyst", "Formation of the trans isomer by careful control of the stereochemistry during the introduction of the tert-butyl group using tert-butyl magnesium chloride", "Removal of the protecting group with hydrochloric acid in diethyl ether", "Neutralization of the acid with sodium bicarbonate", "Extraction of the product with diethyl ether", "Drying of the organic layer with magnesium sulfate", "Filtration and concentration of the product", "Purification of the product by column chromatography" ] }

Numéro CAS

859854-74-3

Nom du produit

rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans

Formule moléculaire

C10H18N4O3

Poids moléculaire

242.3

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.